molecular formula C28H19N3O6 B3826316 N-(2-HYDROXYPHENYL)-2-{3-[(2-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE

N-(2-HYDROXYPHENYL)-2-{3-[(2-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE

Cat. No.: B3826316
M. Wt: 493.5 g/mol
InChI Key: VBFYDQZAYZWIOR-UHFFFAOYSA-N
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Description

N-(2-HYDROXYPHENYL)-2-{3-[(2-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, carbamoyl, and carboxamide, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-HYDROXYPHENYL)-2-{3-[(2-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxybenzoic acid derivatives with phthalic anhydride, followed by amide formation with appropriate amines. The reaction conditions often include the use of catalysts, such as acids or bases, and solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can improve efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-HYDROXYPHENYL)-2-{3-[(2-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-HYDROXYPHENYL)-2-{3-[(2-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of N-(2-HYDROXYPHENYL)-2-{3-[(2-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyl and carbamoyl groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxyphenyl)glycine: Shares the hydroxylphenyl group but differs in overall structure and reactivity.

    N-(2-Hydroxyphenyl)-2-propylpentanamide: Another hydroxylphenyl derivative with distinct biological activities.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-2-[3-[(2-hydroxyphenyl)carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O6/c32-23-10-3-1-8-21(23)29-25(34)16-6-5-7-18(14-16)31-27(36)19-13-12-17(15-20(19)28(31)37)26(35)30-22-9-2-4-11-24(22)33/h1-15,32-33H,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFYDQZAYZWIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=CC=C5O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-HYDROXYPHENYL)-2-{3-[(2-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-HYDROXYPHENYL)-2-{3-[(2-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-HYDROXYPHENYL)-2-{3-[(2-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2-HYDROXYPHENYL)-2-{3-[(2-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-HYDROXYPHENYL)-2-{3-[(2-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2-HYDROXYPHENYL)-2-{3-[(2-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE

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